![molecular formula C19H17FN6OS B2669596 N-(2-chlorobenzyl)-6-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}pyrimidin-4-amine CAS No. 1189999-09-4](/img/structure/B2669596.png)

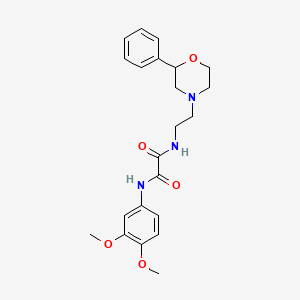

N-(2-chlorobenzyl)-6-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

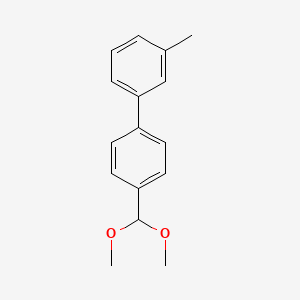

“N-(2-chlorobenzyl)-6-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}pyrimidin-4-amine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a phenylpiperazine moiety, which is a system containing a phenyl ring connected to a piperazine ring via a 2-carbon linker .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups. The presence of the pyrimidine ring and the phenylpiperazine moiety suggest that it might have interesting chemical properties, such as the ability to participate in a variety of chemical reactions .Chemical Reactions Analysis

The compound contains several functional groups that could potentially react under certain conditions. For example, the amine group (-NH2) attached to the pyrimidine ring could potentially be protonated or deprotonated depending on the pH of the solution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of polar functional groups like the amine and the carbonyl group would likely make it somewhat soluble in polar solvents .Scientific Research Applications

Anticancer Applications

- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer activities, particularly as anti-5-lipoxygenase agents, highlighting their potential in cancer treatment strategies (Rahmouni et al., 2016).

- The synthesis of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs and their evaluation against Mycobacterium tuberculosis have provided insights into their potential as antitubercular agents, which could indirectly influence cancer treatment modalities, given the role of chronic infections in cancer etiology (Vavaiya et al., 2022).

Anti-Tubercular Evaluation

- In another study, nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole adducts were developed and assessed for antitubercular activity, further illustrating the compound's applicability in combating infections that can lead to cancer (Vavaiya et al., 2022).

Enzymatic Inhibition

- Thiazolo[5,4-d]pyrimidines have been studied for their molluscicidal properties, indicating a potential application in controlling schistosomiasis, a disease associated with increased cancer risk, through the inhibition of specific enzymes or biological pathways relevant to the disease's lifecycle (El-bayouki & Basyouni, 1988).

Molecular Docking Studies

- Synthesis and molecular docking studies of Nitrogen-rich piperazine-pyrimidine-pyrazole Hybrid Motifs against mycobacterium tuberculosis showcase the compound's potential in targeting bacterial infections with implications for cancer treatment, given the link between certain infections and cancer development (Vavaiya et al., 2022).

Safety and Hazards

Future Directions

properties

IUPAC Name |

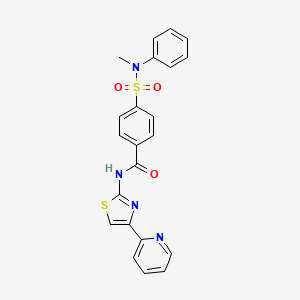

3-[1-(3-fluoro-4-methylphenyl)-5-methyltriazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN6OS/c1-11-4-7-14(10-16(11)20)26-12(2)17(23-25-26)18-22-19(28-24-18)21-13-5-8-15(27-3)9-6-13/h4-10H,1-3H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMBEHSFEIQEFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC4=CC=C(C=C4)OC)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2669516.png)

![Ethyl 2-[4-fluoro-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2669518.png)

![2-O-Tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate](/img/structure/B2669521.png)

![4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2669522.png)

![2,4-dihydroxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B2669525.png)

![(14-Methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2669527.png)

![2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide](/img/structure/B2669531.png)